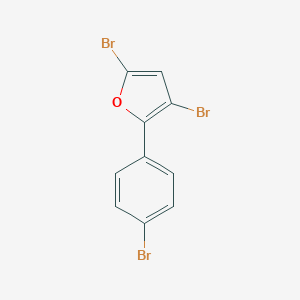

3,5-Dibromo-2-(4-bromophenyl)furan

Description

3,5-Dibromo-2-(4-bromophenyl)furan is a halogenated furan derivative with the molecular formula C₁₀H₅Br₃O. Its structure comprises a furan ring substituted with bromine atoms at the 3- and 5-positions and a 4-bromophenyl group at the 2-position. The electron-withdrawing bromine substituents enhance its stability and influence its reactivity, making it a candidate for cross-coupling reactions and catalytic processes.

Properties

Molecular Formula |

C10H5Br3O |

|---|---|

Molecular Weight |

380.86g/mol |

IUPAC Name |

3,5-dibromo-2-(4-bromophenyl)furan |

InChI |

InChI=1S/C10H5Br3O/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-10/h1-5H |

InChI Key |

STIBOXNSWJKPPI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C=C(O2)Br)Br)Br |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(O2)Br)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran

Structure : A dihydrofuran ring with bromine at the 3- and 4-positions and four phenyl groups at the 2- and 5-positions.

Key Features :

- Crystal Structure : Exhibits Br⋯Br contacts (3.489 Å) and C–H⋯H interactions, contributing to its solid-state stability .

- Synthesis : Prepared via bromination of tetraphenyl-dihydrofuran precursors.

- Reactivity : The dihydrofuran ring is less aromatic than fully conjugated furans, leading to distinct electronic properties.

Comparison : Unlike 3,5-Dibromo-2-(4-bromophenyl)furan, this compound lacks a bromophenyl substituent and instead features bulky phenyl groups. The bromine positions (3,4 vs. 3,5) alter electronic distribution, affecting its dipole moment and intermolecular interactions .

1,3-Bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan (Compound 2)

Structure : A fused dihydrobenzo[c]furan core with two 4-bromophenyl groups and methyl substituents.

Key Features :

- Synthesis : Formed via cyclohydration of 1,4-diketones, a method applicable to furan derivatives .

- Comparison: The benzo[c]furan scaffold enhances conjugation compared to simple furans. However, the absence of bromine on the furan ring in Compound 2 reduces its electron-deficient character relative to this compound. The latter’s three bromine atoms likely increase its oxidative stability and Lewis acidity .

1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene (Compound 4)

Structure : A thiophene analog of Compound 2, with sulfur replacing the furan oxygen.

Key Features :

- Synthesis : Derived from diketone precursors using P₄S₁₀, highlighting the interchangeability of heterocycles in synthetic design .

- Thermal Stability: Thiophene derivatives generally exhibit higher thermal stability than furans due to sulfur’s lower electronegativity. Comparison: The substitution of oxygen with sulfur in thiophene alters electronic properties, reducing dipole interactions but enhancing charge transport.

Data Table: Comparative Analysis

| Compound Name | Core Structure | Substituents | Bromine Positions | Key Properties |

|---|---|---|---|---|

| This compound | Furan | 4-Bromophenyl, 3,5-Br | 3,5, 4 (phenyl) | High polarity, potential oxidative stability, electron-deficient ring |

| 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran | Dihydrofuran | 3,4-Br, 2,5-Ph | 3,4 | Br⋯Br contacts, steric hindrance from phenyl groups |

| 1,3-Bis(4-bromophenyl)-5,6-dimethyl-4,7-dihydrobenzo[c]furan | Benzo[c]furan | 4-Bromophenyl (×2), methyl (×2) | None on furan | Extended conjugation, fused aromatic system |

| 1,3-Bis(4-bromophenyl)-5,6-dimethylbenzo[c]thiophene | Benzo[c]thiophene | 4-Bromophenyl (×2), methyl (×2) | None on thiophene | Enhanced thermal stability, sulfur-mediated charge transport |

Research Findings and Implications

- Electronic Effects: Bromine substituents on the furan ring (e.g., this compound) significantly lower the LUMO energy, facilitating nucleophilic attacks compared to non-brominated analogs .

- NMR Characterization : Furan α-carbons in brominated derivatives exhibit distinct chemical shifts (e.g., 119–122 ppm for C–Br environments), aiding structural elucidation .

- Synthetic Flexibility : The synthesis of this compound could leverage methods from , such as Friedel-Crafts acylation or cyclohydration, modified for bromination steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.